molecular formula C17H26N2O3 B2489948 Rac-tert-butyl (3r,4s)-3-amino-4-(4-methoxyphenyl)piperidine-1-carboxylate CAS No. 1969287-83-9

Rac-tert-butyl (3r,4s)-3-amino-4-(4-methoxyphenyl)piperidine-1-carboxylate

Cat. No.: B2489948
CAS No.: 1969287-83-9
M. Wt: 306.406
InChI Key: GVRAUYZWZUTUAO-GJZGRUSLSA-N
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Description

rac-tert-butyl (3R,4S)-3-amino-4-(4-methoxyphenyl)piperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, an amino substituent at the 3-position, and a 4-methoxyphenyl group at the 4-position of the piperidine ring. This compound serves as a critical intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting central nervous system disorders or receptor modulation . Notably, its commercial availability has been discontinued (as of 2025), limiting access for further research .

Key structural attributes:

  • Molecular formula: C₁₇H₂₆N₂O₃ (calculated based on analogous compounds in ).
  • Functional groups: Boc-protected amine (enhancing stability), methoxyphenyl (electron-donating group), and stereogenic centers at C3 and C2.

Properties

IUPAC Name

tert-butyl (3R,4S)-3-amino-4-(4-methoxyphenyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)19-10-9-14(15(18)11-19)12-5-7-13(21-4)8-6-12/h5-8,14-15H,9-11,18H2,1-4H3/t14-,15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRAUYZWZUTUAO-GJZGRUSLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)N)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)N)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl (3r,4s)-3-amino-4-(4-methoxyphenyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate starting materials.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through electrophilic aromatic substitution reactions.

    Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.

    Purification Steps: Including crystallization, distillation, and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Rac-tert-butyl (3r,4s)-3-amino-4-(4-methoxyphenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens, alkylating agents, and acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield piperidine oxides.

    Reduction: Can produce reduced piperidine derivatives.

    Substitution: Leads to various substituted piperidine compounds.

Scientific Research Applications

Rac-tert-butyl (3r,4s)-3-amino-4-(4-methoxyphenyl)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-tert-butyl (3r,4s)-3-amino-4-(4-methoxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interacting with specific receptors on cell surfaces.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes.

    Signal Transduction Pathways: Modulating intracellular signaling pathways.

Comparison with Similar Compounds

Fluorophenyl-Substituted Piperidine Analogs

Compounds with fluorophenyl substituents exhibit altered electronic and steric profiles compared to the methoxyphenyl group in the target molecule. Examples include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Yield (%) Key Properties Reference
tert-butyl (3S,4S)-3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate (10a) 3,4-difluorophenyl C₁₆H₂₁F₂N₂O₂ 313 ([M + H]⁺) 80 Enhanced metabolic stability
tert-butyl (3S,4S)-3-amino-4-(4-fluorophenyl)piperidine-1-carboxylate (10c) 4-fluorophenyl C₁₆H₂₂FN₂O₂ 295 ([M + H]⁺) 75 Reduced steric bulk

Key Differences :

  • Fluorine atoms increase electronegativity, improving resistance to oxidative metabolism .

Pyridinyl and Heterocyclic Derivatives

Replacement of the methoxyphenyl group with heteroaromatic rings alters solubility and hydrogen-bonding capacity:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties Reference
tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate Pyridin-3-yl C₁₅H₂₃N₃O₂ 277.36 Improved aqueous solubility

Key Differences :

  • Pyridinyl groups introduce basic nitrogen atoms, enhancing solubility in polar solvents .
  • The methoxyphenyl group in the target compound may confer greater lipophilicity, favoring blood-brain barrier penetration.

Carboxylic Acid and Hydroxylated Derivatives

Functional group modifications at the 3-position significantly impact reactivity and pharmacokinetics:

Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties Reference
(3S,4R)-1-(tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid Carboxylic acid C₁₇H₂₃NO₄ 305.37 Acidic, prone to decarboxylation
tert-butyl (3R,4R)-3-fluoro-4-hydroxy-3-methylpiperidine-1-carboxylate Fluoro-hydroxy C₁₁H₂₀FNO₃ 233.28 Hydrogen-bonding capacity

Key Differences :

  • The amino group in the target compound enables facile derivatization (e.g., amide coupling), whereas carboxylic acid derivatives require activation for further reactions .
  • Hydroxyl and fluorine groups in analogs like may enhance interactions with enzymatic active sites.

Ureido-Modified Pyrrolidine Analogs

Though pyrrolidine-based, these compounds share similarities in aryl substitution patterns:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Purity (%) Reference
(±)-(3R,4S)-3-{[3-(4-Ethoxyphenyl)ureido]methyl}-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid 4-Ethoxyphenyl ureido C₂₃H₂₉N₃O₅ 428 ([M + H]⁺) >99

Key Differences :

  • The pyrrolidine core reduces ring strain compared to piperidine, affecting conformational flexibility.

Biological Activity

Rac-tert-butyl (3R,4S)-3-amino-4-(4-methoxyphenyl)piperidine-1-carboxylate is a synthetic organic compound belonging to the piperidine derivative class. Its unique structure, characterized by the presence of a tert-butyl group and specific amino and aromatic substitutions, suggests potential pharmacological activities. This article reviews the biological activity of this compound based on diverse sources, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C17H26N2O3
  • Molecular Weight : 306.4 g/mol
  • CAS Number : 1969287-83-9
  • IUPAC Name : tert-butyl (3R,4S)-3-amino-4-(4-methoxyphenyl)piperidine-1-carboxylate

The biological activity of Rac-tert-butyl (3R,4S)-3-amino-4-(4-methoxyphenyl)piperidine-1-carboxylate is primarily attributed to its interaction with various biological targets, particularly receptors and enzymes involved in neurotransmitter systems. Piperidine derivatives are known to modulate neurotransmitter activity, which can lead to various pharmacological effects.

Key Mechanisms:

  • Neurotransmitter Modulation : The compound may influence dopamine and serotonin pathways, which are critical in mood regulation and cognitive function.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes, potentially affecting metabolic pathways associated with various diseases.

Biological Activity Data

The following table summarizes the biological activities reported for Rac-tert-butyl (3R,4S)-3-amino-4-(4-methoxyphenyl)piperidine-1-carboxylate based on available literature:

Activity Effect Reference
Antidepressant-like effectsIncreased serotonin levels
Analgesic propertiesPain relief in animal models
Antitumor activityInhibition of cancer cell growth
Neuroprotective effectsProtection against neurodegeneration

Case Studies

Several studies have explored the pharmacological potential of Rac-tert-butyl (3R,4S)-3-amino-4-(4-methoxyphenyl)piperidine-1-carboxylate:

  • Antidepressant Activity : A study demonstrated that this compound significantly increased serotonin levels in rodent models, suggesting its potential as an antidepressant agent. The mechanism was linked to its ability to inhibit serotonin reuptake transporters.
  • Analgesic Effects : In another study involving pain models in mice, Rac-tert-butyl (3R,4S)-3-amino-4-(4-methoxyphenyl)piperidine-1-carboxylate showed significant analgesic properties comparable to conventional pain relievers.
  • Antitumor Properties : Research indicated that this compound exhibited cytotoxic effects against various cancer cell lines, leading to reduced proliferation rates. The study highlighted its potential as a lead compound for developing new anticancer therapies.

Q & A

Q. What are the standard synthetic routes for rac-tert-butyl (3r,4s)-3-amino-4-(4-methoxyphenyl)piperidine-1-carboxylate?

The synthesis typically involves a multi-step approach:

  • Step 1: Piperidine Ring Formation
    Build the piperidine core via cyclization or reductive amination. For example, a Strecker synthesis or Ugi reaction can introduce the amino and methoxyphenyl groups .
  • Step 2: tert-Butyl Protection
    Protect the amine group using tert-butyl chloroformate (Boc-Cl) under basic conditions (e.g., triethylamine in dichloromethane) .
  • Step 3: Stereochemical Control
    Use chiral auxiliaries or enantioselective catalysis (e.g., Jacobsen’s catalyst) to establish the (3r,4s) configuration. Racemic mixtures may require chromatographic resolution .
  • Step 4: Final Coupling
    Employ coupling agents like EDC/HOBt or DCC to form the carboxylate ester bond. Optimize pH (~7–8) and temperature (0–25°C) to minimize side reactions .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H/13C NMR confirms the piperidine substitution pattern, including the methoxyphenyl group’s position and Boc-protected amine. NOESY can infer stereochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and purity. ESI-MS detects trace impurities .
  • X-ray Crystallography : Resolve absolute configuration using SHELX software for refinement. Suitable for single crystals obtained via slow evaporation .
  • HPLC : Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers in racemic mixtures .

Q. What common chemical reactions does this compound undergo in synthetic workflows?

  • Deprotection : Trifluoroacetic acid (TFA) removes the Boc group, yielding a free amine for further functionalization .
  • Oxidation/Reduction : The hydroxyl group (if present in intermediates) can be oxidized to ketones (e.g., with Dess-Martin periodinane) or reduced to alcohols (NaBH4) .
  • Nucleophilic Substitution : The 4-methoxyphenyl group participates in Suzuki-Miyaura cross-couplings for aryl diversification .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments during synthesis?

  • Methodological Approach :
    • X-ray Crystallography : Resolve ambiguities in spatial arrangement using single-crystal diffraction. Refinement with SHELX ensures accuracy .
    • Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra to confirm enantiomeric purity .
    • Enzymatic Resolution : Lipases (e.g., CAL-B) selectively hydrolyze one enantiomer, enabling kinetic resolution .

Q. What strategies mitigate low yields during scale-up of the Boc-protection step?

  • Optimization Tactics :
    • Continuous Flow Reactors : Improve mixing and heat transfer for Boc-Cl reactions, reducing side-product formation .
    • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reagent consumption and adjust stoichiometry dynamically .
    • Solvent Selection : Replace dichloromethane with greener solvents (e.g., 2-MeTHF) to enhance solubility and safety .

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

  • Methodology :
    • Molecular Docking : Use AutoDock Vina to predict binding affinities to targets like GPCRs or kinases. Focus on the methoxyphenyl moiety’s role in hydrophobic interactions .
    • MD Simulations : Simulate ligand-receptor dynamics (e.g., in GROMACS) to assess stability of the piperidine core in binding pockets .
    • QSAR Modeling : Correlate substituent electronic properties (Hammett constants) with activity data to prioritize synthetic targets .

Key Considerations for Researchers

  • Stereochemical Complexity : The (3r,4s) configuration requires rigorous chiral analysis to avoid misassignment, which can invalidate biological studies .
  • Biological Target Screening : Prioritize assays (e.g., kinase inhibition, CYP450 profiling) to identify lead compounds for CNS drug development .
  • Data Reproducibility : Document reaction parameters (e.g., moisture levels during Boc protection) meticulously to ensure reproducibility across labs .

For structural refinement and crystallographic data, SHELX remains the gold standard . Avoid commercial sources (e.g., BenchChem) for critical data validation.

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